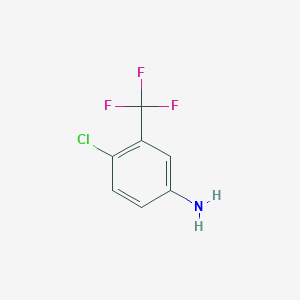

5-Amino-2-chlorobenzotrifluoride

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPDJZINBYYZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059804 | |

| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-51-4 | |

| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000N5814MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-chlorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl and chloro substituents impart desirable properties, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, analytical methodologies for its characterization, and its crucial role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is a crystalline powder or low melting solid, with its appearance ranging from white to pink or light orange.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1] |

| Synonyms | This compound, 4-Chloro-α,α,α-trifluoro-m-toluidine | |

| CAS Number | 320-51-4 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | |

| Appearance | White to pink to light orange crystalline powder or low melting solid | [1] |

| Melting Point | 34-38 °C | [1] |

| Boiling Point | 85 °C at 5 mmHg | [2] |

| Density | 1.425 g/cm³ | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| Purity | Typically ≥98.5% (GC) | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process involving the nitration of a substituted benzotrifluoride (B45747) followed by a reduction of the nitro group to an amine.

Synthesis Protocol: A Generalized Two-Step Approach

The following protocol is a generalized procedure derived from common synthetic routes described in patent literature.

Step 1: Nitration of 2-Chlorobenzotrifluoride

-

In a reaction vessel equipped with a stirrer and cooling system, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared.

-

2-Chlorobenzotrifluoride is slowly added to the cooled acid mixture while maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred for a specified period until the nitration is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude nitro product, 2-chloro-5-nitrobenzotrifluoride (B146372).

-

The solid is collected by filtration, washed with water to remove residual acids, and dried.

Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride

-

The crude 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

-

A reducing agent is added to the solution. Common reducing systems include catalytic hydrogenation (e.g., using a palladium on carbon catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using iron powder in the presence of an acid).

-

The reaction is typically heated and stirred until the reduction of the nitro group to an amine is complete, as monitored by TLC.

-

After the reaction is complete, the catalyst is removed by filtration (if applicable), and the solvent is removed under reduced pressure.

-

The resulting crude this compound is then purified.

Caption: High-level workflow for the synthesis of this compound.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

-

Solvent Selection: The crude this compound is tested for its solubility in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures of organic solvents with water.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the compound.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the purified product.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities. The crystals are then dried to a constant weight.

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for this compound

| Technique | Purpose | Typical Parameters/Observations |

| Gas Chromatography (GC) | Purity assessment | Purity is often determined by the area percentage of the main peak. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffered aqueous solution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic absorption bands for the amine (N-H stretching) and aromatic C-H and C=C bonds. |

Applications in Drug Development: The Synthesis of Sorafenib

This compound is a critical starting material in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis involves the reaction of this compound with an isocyanate derivative.

Sorafenib's Mechanism of Action and Signaling Pathways

Sorafenib exerts its anti-cancer effects by targeting multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).

-

RAF/MEK/ERK Pathway: This is a key signaling cascade that regulates cell proliferation and survival. Sorafenib inhibits the RAF kinases (both wild-type and mutated forms), which in turn blocks the downstream signaling through MEK and ERK, leading to decreased tumor cell proliferation.

-

VEGFR and PDGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis. By inhibiting these receptors on endothelial cells, Sorafenib disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.

References

A Comprehensive Technical Guide to 5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Amino-2-chlorobenzotrifluoride, a key chemical intermediate with the CAS number 320-51-4. Also known by its IUPAC name 4-chloro-3-(trifluoromethyl)aniline, this compound is of significant interest in the pharmaceutical and agrochemical industries. This document consolidates essential information on its chemical and physical properties, safety and handling, and spectroscopic data. A pivotal application of this molecule is its role as a precursor in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy. Detailed experimental protocols for its synthesis are provided, along with a visualization of the critical signaling pathways affected by its downstream product, Sorafenib.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) that presents as a white to pink or slightly orange crystalline powder or low-melting solid at room temperature.[1][2][3] The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity, membrane permeability, and metabolic stability in derivative molecules, which is a highly valued attribute in medicinal chemistry.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 320-51-4 | [1][5] |

| Molecular Formula | C₇H₅ClF₃N | [1][6] |

| Molecular Weight | 195.57 g/mol | [1][5] |

| Appearance | White to pink crystalline powder or low melting solid | [1][2] |

| Melting Point | 34 - 38 °C | [3][5] |

| Boiling Point | 85 °C @ 3 mmHg | [1][7] |

| Density | 1.425 g/cm³ | [1] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1][5] |

| Synonyms | 4-Amino-1-chloro-2-(trifluoromethyl)benzene, 4-Chloro-3-trifluoromethylaniline | [8][9] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.221 | d | Aromatic H |

| 6.950 | d | Aromatic H |

| 6.718 | dd | Aromatic H |

| 3.83 | s | -NH₂ |

(Data obtained for 4-chloro-3-(trifluoromethyl)aniline)

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 145.5 | C-NH₂ |

| 132.5 | C-Cl |

| 127.5 (q) | -CF₃ |

| 123.0 | Aromatic CH |

| 118.5 | Aromatic CH |

| 114.0 | Aromatic C-CF₃ |

| 113.5 | Aromatic CH |

(Predicted values based on similar structures and general chemical shift ranges)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular ion) |

| 160 | [M-Cl]⁺ |

| 126 | [M-CF₃]⁺ |

(Major fragments observed in the mass spectrum of 4-chloro-3-(trifluoromethyl)aniline)

Applications in Drug Development

The most significant application of this compound is its function as a critical building block in the synthesis of Sorafenib.[4] Sorafenib is a potent multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[4] The high purity of this compound is essential for the efficient and safe production of this life-saving therapeutic agent.[4]

Mechanism of Action of Sorafenib

Sorafenib exerts its anti-cancer effects through a dual mechanism: it inhibits tumor cell proliferation and angiogenesis.[1] It targets multiple serine/threonine and receptor tyrosine kinases, including:

-

RAF kinases (RAF-1, wild-type BRAF, and mutant BRAF V600E): By inhibiting the RAF/MEK/ERK signaling pathway, Sorafenib directly hinders tumor cell proliferation.[1][5]

-

VEGF receptors (VEGFR-1, VEGFR-2, VEGFR-3): Inhibition of these receptors disrupts the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1][8]

-

Other receptor tyrosine kinases: Sorafenib also inhibits platelet-derived growth factor receptor (PDGFR), c-KIT, FLT-3, and RET, which are involved in various aspects of tumor progression.[1][10]

Caption: Sorafenib's dual mechanism of action.

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common industrial method involves the nitration of a substituted benzotrifluoride (B45747) followed by the reduction of the nitro group to an amine.

Synthesis via Nitration and Reduction

This protocol outlines a general procedure for the synthesis of 4-chloro-3-(trifluoromethyl)aniline.

Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene

-

In a suitable reactor, concentrated sulfuric acid is charged.

-

Concentrated nitric acid is added dropwise to the sulfuric acid while maintaining a low temperature.

-

1-chloro-2-(trifluoromethyl)benzene is then added slowly to the mixed acid solution.

-

The reaction mixture is heated for several hours to facilitate the nitration process.

-

After the reaction is complete, the mixture is cooled and poured into ice water, causing the nitrated product to precipitate.

-

The solid is filtered, washed with water until neutral, and can be further purified by recrystallization.

Step 2: Reduction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene

-

The purified nitro compound is dissolved in a suitable solvent, such as methanol, in a hydrogenation reactor.

-

A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

-

The reactor is pressurized with hydrogen gas.

-

The reaction mixture is heated and agitated until the reduction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization.

Caption: General synthesis workflow.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[8][10]

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin and serious eye irritation.[7][10] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] Use in a well-ventilated area or with a local exhaust system.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10] Keep in a dark place.[2]

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.[10]

-

Skin: Flush with plenty of water for at least 15 minutes and remove contaminated clothing.[10]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

-

Conclusion

This compound is a vital intermediate in the synthesis of pharmaceuticals, most notably the anti-cancer drug Sorafenib. Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable component in modern drug design. This guide has provided a comprehensive overview of its chemical and physical characteristics, spectroscopic data, synthetic protocols, and safety information to aid researchers and professionals in its handling and application. A thorough understanding of this molecule is crucial for its effective and safe utilization in research and development.

References

- 1. droracle.ai [droracle.ai]

- 2. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 4-Chloro-3-trifluoromethylaniline: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-trifluoromethylaniline is a crucial halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a range of organic molecules, most notably in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 4-Chloro-3-trifluoromethylaniline, with a particular focus on its role in the synthesis of the multi-kinase inhibitor drug, Sorafenib (B1663141). Detailed experimental protocols for its synthesis and subsequent utilization are provided, alongside structured data and workflow visualizations to support researchers and drug development professionals.

Chemical Structure and Identification

4-Chloro-3-trifluoromethylaniline is an aniline (B41778) derivative with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position of the benzene (B151609) ring.

| Identifier | Value |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline[1] |

| Synonyms | 5-Amino-2-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-m-toluidine[2] |

| CAS Number | 320-51-4[1][3][4] |

| Molecular Formula | C₇H₅ClF₃N[1][3][4] |

| Molecular Weight | 195.57 g/mol [1][3][4] |

| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N[1][2] |

| SMILES | Nc1ccc(Cl)c(c1)C(F)(F)F[1][2] |

Physicochemical Properties

The physical and chemical properties of 4-Chloro-3-trifluoromethylaniline are summarized in the table below. It is a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[3]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [3] |

| Melting Point | 35-40 °C | [3][5] |

| Boiling Point | 228-230 °C at standard pressure | [3] |

| Density | Approximately 1.4 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), ether, and acetone | [3] |

Synthesis of 4-Chloro-3-trifluoromethylaniline

A common synthetic route to 4-Chloro-3-trifluoromethylaniline involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene: nitration, followed by hydrogenation (reduction), and finally salification if the hydrochloride salt is desired.[6]

Experimental Protocol: Synthesis of 4-Chloro-3-trifluoromethylaniline Hydrochloride[7]

Step 1: Nitration of 1-Chloro-2-trifluoromethylbenzene

-

To a suitable reactor, add a volume of concentrated sulfuric acid.

-

While stirring, slowly add an equal volume of concentrated nitric acid.

-

To this mixture, add 1-chloro-2-trifluoromethylbenzene.

-

Heat the reaction mixture for 3.5 hours.

-

After cooling, pour the mixture into ice water, which will cause a solid to precipitate.

-

Filter the solid, wash the filter cake, and recrystallize to obtain 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

Step 2: Hydrogenation Reduction

-

The nitro compound from the previous step is subjected to hydrogenation. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.

-

The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol at room temperature.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-Chloro-3-trifluoromethylaniline.

Step 3: Salification (Optional)

-

Dissolve the crude 4-Chloro-3-trifluoromethylaniline in a suitable solvent like methanol or ethanol.

-

Pass anhydrous HCl gas through the solution until the pH reaches approximately 0.5.

-

A large amount of solid hydrochloride salt will precipitate.

-

Filter the solid, wash the filter cake with the solvent, and dry under vacuum to obtain 4-Chloro-3-trifluoromethylaniline hydrochloride.

References

- 1. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]

- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 5. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]

- 6. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

5-Amino-2-chlorobenzotrifluoride: A Technical Overview for Researchers and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a critical chemical intermediate in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its role in drug development.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a comprehensive reference for researchers. These properties are crucial for its application in chemical synthesis and for ensuring appropriate handling and storage conditions.

| Property | Value |

| Molecular Formula | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol [1][2] |

| CAS Number | 320-51-4 |

| Appearance | White to light yellow or pink crystalline powder or low melting solid[3] |

| Purity | Typically >98.0% (GC)[1] |

| Melting Point | 34-38 °C[3] |

| Boiling Point | 85 °C @ 3 mmHg[4] |

| Flash Point | 134 °C[2] |

| Solubility | Negligible in water[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are summaries of common experimental protocols derived from patent literature.

Method 1: From 1-Chloro-2-trifluoromethylbenzene

This synthetic route involves a three-step process: nitration, hydrogenation reduction, and salification.

-

Nitration: 1-Chloro-2-trifluoromethylbenzene is subjected to nitration to introduce a nitro group onto the benzene (B151609) ring.

-

Hydrogenation Reduction: The resulting nitro-intermediate undergoes hydrogenation reduction to convert the nitro group to an amine group. This step is typically carried out at room temperature, making it suitable for industrial-scale production.

-

Salification: The final product, 4-chloro-3-trifluoromethyl aniline (B41778), is converted to its hydrochloride salt for improved stability.[5]

Method 2: From 2-Nitro-5-chlorobenzotrifluoride

This method involves the direct reduction of 2-Nitro-5-chlorobenzotrifluoride.

-

Hydrogenation Reduction: The starting material is hydrogenated in an alcohol solvent in a closed pressure-resistant container. A modified skeleton nickel catalyst is used, and hydrogen gas is introduced at a pressure of 0.5-1.5 MPa and a temperature of 80-120°C. The reaction proceeds until hydrogen absorption ceases, yielding 2-amino-5-chlorobenzotrifluoride.[6]

Application in Drug Development: Synthesis of Sorafenib

A primary application of this compound is as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. The trifluoromethyl group of this compound is a critical pharmacophore in the final drug molecule.

The general workflow for the synthesis of Sorafenib from this compound is outlined below.

Figure 1: Synthesis workflow for Sorafenib.

Caption: A simplified workflow illustrating the use of this compound in the synthesis of the anticancer drug Sorafenib.

Logical Workflow for Experimental Design

The unique properties imparted by the trifluoromethyl group make this compound a valuable starting material for novel drug design. Researchers can leverage this intermediate in various synthetic strategies to develop new chemical entities.

Figure 2: Drug design workflow.

Caption: A logical workflow for incorporating this compound into a drug discovery and development process.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 6. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2-chlorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its documented physical and chemical properties, qualitative solubility information, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to conduct their own solubility assessments.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1][2] |

| Synonyms | 4-Amino-1-chloro-2-(trifluoromethyl)benzene, 4-Chloro-3-trifluoromethylaniline | [3] |

| CAS Number | 320-51-4 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1][4] |

| Molecular Weight | 195.57 g/mol | [2][4] |

| Appearance | White to pink to light orange crystalline powder or low melting solid; brown waxy solid | [1][5] |

| Melting Point | 34°C to 38°C | [1][2] |

| Boiling Point | 215 - 217 °C | [6] |

| Density | 1.36 g/cm³ | [6] |

| Purity | >98.0% (GC) | [3] |

| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | NC1=CC=C(Cl)C(=C1)C(F)(F)F | [1] |

Qualitative Solubility of this compound

| Solvent Class | Solubility | Source |

| Common Organic Solvents | Soluble | [6] |

| Water | Insoluble | [6] |

The general rule of "like dissolves like" suggests that this compound, being an organic compound with both polar (amine) and non-polar (trifluoromethylbenzene) characteristics, would exhibit solubility in a range of organic solvents.[7] However, experimental verification is necessary to determine the precise solubility in specific solvents.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of a solid compound such as this compound in an organic solvent. The most common methods for solubility measurement are the "excess solvent" and "excess solid" (or shake-flask) methods.[8] The following protocol is based on the isothermal shake-flask method, which is a robust technique for generating accurate solubility data.[9]

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Spatula

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.[9] Agitation is necessary to facilitate the dissolution process.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound based on available data and outlines a robust experimental procedure for its quantitative determination. For drug development and research applications, it is highly recommended that researchers perform these solubility studies in relevant solvent systems to obtain precise and reliable data.

References

- 1. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5-Amino-2-chlorobenzo trifluoride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. strem.com [strem.com]

- 6. 2-Amino-5-Chlorobenzotrifluoride Manufacturer & Supplier China | Properties, Applications, Safety Data [boulingchem.com]

- 7. education.com [education.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

5-Amino-2-chlorobenzotrifluoride: A Technical Safety Guide for Researchers

This in-depth guide provides comprehensive safety information, physical and chemical properties, and handling protocols for 5-Amino-2-chlorobenzotrifluoride, geared towards researchers, scientists, and professionals in drug development. The following sections detail the material's hazards, safe handling procedures, and emergency responses, supplemented with quantitative data and procedural diagrams to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) derivative with the molecular formula C₇H₅ClF₃N.[1][2][3] It is recognized for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Accurate knowledge of its physical and chemical properties is fundamental for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 195.57 g/mol | [1][2][3][5] |

| Appearance | White to pink or light orange crystalline powder or low melting solid. | [2][4][6][7] |

| Melting Point | 34°C to 38°C | [4][5][7] |

| Boiling Point | 85°C | [4] |

| Flash Point | 134°C | [5] |

| Density | 1.425 g/cm³ | [4] |

| Purity | >98.0% (GC) | [1][2] |

| Synonyms | 4-Amino-1-chloro-2-(trifluoromethyl)benzene, 4-Chloro-3-trifluoromethylaniline | [1][2][8] |

| CAS Number | 320-51-4 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][8][9] It also causes skin and eye irritation.[1][6]

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[8][9]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Signal Word: Danger[1]

The following diagram illustrates the logical relationship between the hazards and the necessary precautionary measures.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. This includes:

-

Eye Protection: Safety goggles or a face shield.[1]

-

Hand Protection: Impervious gloves (e.g., nitrile rubber).[1]

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

The following workflow diagram outlines the standard procedure for donning and doffing PPE.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area. A local exhaust system or a chemical fume hood is highly recommended to control airborne concentrations.[1][6]

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Storage and Handling

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[1][6] The storage area should be locked up.[1]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[1][8][9] Wash hands thoroughly after handling.[1][6] Avoid the formation of dust and aerosols.[10]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][6] |

| Skin Contact | Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Call a poison center or doctor.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1][6] |

| Ingestion | Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][6] |

Spill and Leak Procedures

In the event of a spill, the following workflow should be followed to ensure safe cleanup.

-

Containment: Prevent the product from entering drains.[1]

-

Cleanup: Sweep up the material and place it into a suitable, airtight disposal container, avoiding the dispersion of dust.[1][6]

-

Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, it is known to be toxic by ingestion, inhalation, and skin contact.[1][6] Absorption into the body may cause cyanosis, a bluish discoloration of the skin due to deficient oxygenation of the blood.[6] Exposure to fluoride (B91410) compounds can have systemic toxic effects on the heart, liver, and kidneys and may lead to fatal hypocalcemia.[6]

Due to the limited specific toxicological data, no signaling pathway diagrams can be provided at this time. It is imperative to handle this chemical with the utmost caution, assuming high toxicity.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

-

Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes, including highly toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-Amino-2-chlorobenzo trifluoride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound [chemball.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 103371000 [thermofisher.com]

- 8. This compound | 320-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 320-51-4 | TCI AMERICA [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Safe Handling and Storage of 4-Amino-1-chloro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety procedures and data for the handling and storage of 4-Amino-1-chloro-2-(trifluoromethyl)benzene (CAS No. 124662-79-5). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical Identification and Properties

4-Amino-1-chloro-2-(trifluoromethyl)benzene is a substituted aniline (B41778) derivative. Due to a lack of comprehensive publicly available data for this specific isomer, physical and toxicological data for a closely related structural isomer, 3-Amino-4-chlorobenzotrifluoride (CAS No. 121-50-6), has been included for reference and should be used as an estimate. Full transparency regarding the use of proxy data is critical for a comprehensive risk assessment.

Table 1: Physicochemical Properties

| Property | Value | Data Source |

| Chemical Name | 4-Amino-1-chloro-2-(trifluoromethyl)benzene | - |

| CAS Number | 124662-79-5 | - |

| Molecular Formula | C₇H₅ClF₃N | - |

| Molecular Weight | 211.57 g/mol | - |

| Appearance | Faint yellow to yellow solid or liquid | - |

| Melting Point | 33-38 °C | - |

| Boiling Point | 85 °C @ 0.5 mmHg | - |

| Density (Specific Gravity) | ~1.428 g/cm³ | Data for 3-Amino-4-chlorobenzotrifluoride |

| Vapor Pressure | ~0.15 mbar | Data for 3-Amino-4-chlorobenzotrifluoride |

| Flash Point | ~75 °C | Data for 3-Amino-4-chlorobenzotrifluoride[1] |

Hazard Identification and Classification

This compound is classified as hazardous. All personnel must be familiar with the potential risks before handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Incompatible Materials: Strong oxidizing agents, strong acids.[1]

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Work with this compound must be conducted in a well-ventilated area. Use of a chemical fume hood is required for all procedures that may generate dust, mists, or vapors.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.

-

Protective Clothing: A flame-retardant, antistatic lab coat or coveralls is required. All skin should be covered.

-

-

Respiratory Protection: If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, vapor, mist, or gas.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Remove contaminated clothing immediately and wash it before reuse.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Safe Storage Procedures

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Keep the container tightly closed.

-

Location: Store in a dry, cool, and well-ventilated place.

-

Security: The storage area should be locked up or accessible only to authorized personnel.

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1]

-

Conditions to Avoid: Protect from heat, sparks, open flames, and direct sunlight.[1][4]

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

General Advice: Move out of the dangerous area. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms such as headache, dizziness, or throat irritation persist, seek medical attention.[5]

-

In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]

-

In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Hold eyelids apart to ensure thorough flushing.[5] Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill Response Protocol

This protocol is for minor spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.

-

Alert Personnel: Immediately alert others in the vicinity.

-

Isolate the Area: Secure the area to prevent entry.

-

Ventilate: Increase ventilation by opening sashes on fume hoods.

-

Assemble PPE: Don all required personal protective equipment as outlined in Section 3.2.

-

Contain the Spill:

-

For Solid Spills: Gently cover the spill with a plastic sheet to avoid generating dust. Carefully scoop the material into a suitable, labeled container for hazardous waste.

-

For Liquid Spills: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][7]

-

-

Absorb and Collect:

-

Apply the absorbent material, working from the outside of the spill inwards.

-

Once the liquid is fully absorbed, use non-sparking tools to scoop the residue into a labeled, sealable container for hazardous waste.[8]

-

-

Decontaminate:

-

Clean the spill area with a suitable decontamination solution (e.g., soap and water), followed by a final rinse with water.

-

Collect all cleaning materials (wipes, pads) in the hazardous waste container.

-

-

Dispose of Waste: Dispose of the sealed waste container according to institutional and local environmental regulations.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Considerations

All waste generated from the use of this chemical, including contaminated materials and empty containers, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

In-Depth Toxicological Profile: 5-Amino-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 5-Amino-2-chlorobenzotrifluoride have not been fully investigated. This document summarizes the currently available safety information and provides an overview of the standard experimental protocols that would be utilized to generate a comprehensive toxicological profile.

Executive Summary

This guide provides a structured overview of the known hazards and outlines the detailed experimental methodologies, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, that are essential for a thorough toxicological evaluation of this compound.

Quantitative Toxicological Data

A comprehensive search of scientific literature and regulatory databases did not yield specific quantitative toxicological data for this compound. The following table summarizes the general toxicity endpoints that would be determined through standardized testing.

| Toxicity Endpoint | Data | Species | Route of Administration | Reference |

| Acute Oral Toxicity (LD50) | Not available | Rat | Oral | --INVALID-LINK-- |

| Acute Dermal Toxicity (LD50) | Not available | Rat/Rabbit | Dermal | --INVALID-LINK-- |

| Acute Inhalation Toxicity (LC50) | Not available | Rat | Inhalation | --INVALID-LINK-- |

| Skin Irritation/Corrosion | Causes skin irritation | Rabbit | Dermal | --INVALID-LINK-- |

| Eye Irritation/Corrosion | Causes serious eye irritation | Rabbit | Ocular | --INVALID-LINK-- |

| Genotoxicity (Ames Test) | Not available | S. typhimurium | In vitro | --INVALID-LINK-- |

| Genotoxicity (In vitro Chromosome Aberration) | Not available | Mammalian cells | In vitro | --INVALID-LINK-- |

| Genotoxicity (In vivo Micronucleus Test) | Not available | Mouse/Rat | Oral/IP | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments as mandated by regulatory bodies worldwide.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dose Levels and Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

The test proceeds sequentially in steps. A group of three animals is dosed at a selected level.

-

The outcome of this first step determines the next step:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7]

Methodology:

-

Bacterial Strains: Several strains of S. typhimurium are used, each designed to detect different types of mutations (e.g., frameshift or base-pair substitutions). Commonly used strains include TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.

-

Exposure:

-

Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

Pre-incubation Method: The mixture of test compound, bacteria, and S9 mix is incubated before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8]

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[9]

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a short duration (3-6 hours) in the presence and absence of S9, and for a continuous period (approximately 1.5 normal cell cycle lengths) in the absence of S9.

-

Cell Harvest: At a predetermined time after exposure, cells are treated with a metaphase-arresting substance (e.g., colchicine), harvested, and fixed.

-

Microscopic Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A test substance is considered positive if it induces a concentration-related, statistically significant increase in the number of cells with structural chromosomal aberrations.

Signaling Pathways

There is currently no available information in the scientific literature describing the specific signaling pathways affected by this compound. Toxicological studies on related aromatic amines suggest that potential mechanisms of toxicity could involve metabolic activation to reactive intermediates that can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. However, specific pathway analysis for this compound has not been reported.

Conclusion

This compound is a chemical intermediate with a limited toxicological dataset. The available information indicates that it should be handled with caution due to its potential for acute toxicity, irritation, and the risk of cyanosis. A comprehensive toxicological profile, including quantitative data on acute and chronic toxicity, genotoxicity, and carcinogenicity, requires further investigation following standardized protocols such as those outlined by the OECD. The lack of data on its effects on specific signaling pathways highlights a significant gap in the understanding of its mechanism of action. Researchers and drug development professionals should use this information to conduct appropriate risk assessments and to guide the design of further necessary toxicological studies.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. inotiv.com [inotiv.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]

- 5. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. oecd.org [oecd.org]

- 9. criver.com [criver.com]

Spectroscopic Data and Analysis of 5-Amino-2-chlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chlorobenzotrifluoride (CAS No. 320-51-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure and Properties:

-

IUPAC Name: 4-chloro-3-(trifluoromethyl)aniline[2]

-

Synonyms: this compound, 4-Chloro-α,α,α-trifluoro-m-toluidine[3]

-

Molecular Formula: C₇H₅ClF₃N[2]

-

Appearance: White to pinkish crystalline powder or low melting solid.[2]

-

Melting Point: 34-38 °C[2]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.221 | d | 1H | Aromatic CH |

| 6.950 | d | 1H | Aromatic CH |

| 6.718 | dd | 1H | Aromatic CH |

| 3.83 | s (broad) | 2H | NH₂ |

| (Solvent: CDCl₃, Reference: TMS)[4] |

¹³C NMR Data

A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[5] Due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups, and the electron-donating effect of the amino group, the aromatic signals are expected to appear in the range of 115-150 ppm. The trifluoromethyl carbon signal would be a quartet due to coupling with the fluorine atoms.

¹⁹F NMR Data

Experimental ¹⁹F NMR data for this compound was not found in the conducted searches. For many trifluoromethyl-substituted benzene (B151609) derivatives, the ¹⁹F NMR signal appears in the range of -60 to -65 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

An infrared spectrum is available in the NIST Chemistry WebBook.[6] The key expected absorptions for this molecule are:

| Wavenumber (cm⁻¹) Range | Vibration Type |

| 3300-3500 | N-H stretching (primary amine) |

| 3000-3100 | Aromatic C-H stretching |

| 1600-1650 | N-H bending (scissoring) |

| 1450-1600 | Aromatic C=C stretching |

| 1100-1400 | C-F stretching (strong, multiple bands) |

| 1000-1100 | C-N stretching |

| 700-900 | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.[4]

| m/z | Relative Intensity (%) | Assignment |

| 197 | 33.3 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 195 | 100.0 | [M]⁺ (molecular ion, presence of ³⁵Cl) |

| 176 | 13.9 | [M - F]⁺ or [M - NH₃]⁺ |

| 160 | 11.6 | Fragment |

| 148 | 17.4 | Fragment |

| 145 | 8.8 | Fragment |

| 140 | 7.7 | Fragment |

| 132 | 5.6 | Fragment |

| 99 | 5.0 | Fragment |

| 63 | 8.4 | Fragment |

(Ionization method: Electron Ionization at 75 eV)[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned. Specific parameters may vary based on the instrument and experimental requirements.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

For ¹⁹F NMR, a specific probe or tuning of a multinuclear probe is necessary.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-クロロ-3-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]

5-Amino-2-chlorobenzotrifluoride: A Comprehensive Technical Review of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a crucial chemical intermediate in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group and a reactive amine, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 320-51-4 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [2] |

| Appearance | White to pink to light orange crystalline powder or low melting solid | [1] |

| Melting Point | 34°C to 38°C | [1] |

| Flash Point | 134°C | [3] |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1] |

| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N | [1] |

| SMILES | NC1=CC=C(Cl)C(=C1)C(F)(F)F | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data/Conformation | Reference |

| Infrared (IR) Spectrum | Conforms to structure | [1] |

| ¹H NMR (CDCl₃) | δ 7.22 (d, 1H), 6.95 (d, 1H), 6.72 (dd, 1H), 3.83 (s, 2H, -NH₂) | [4] |

| ¹³C NMR (CDCl₃) | Chemical shifts available in spectral databases | [5] |

| Mass Spectrum (EI) | Data available in NIST Chemistry WebBook | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process starting from 3-chlorobenzotrifluoride (B146439) (m-chlorobenzotrifluoride). This process includes nitration followed by reduction of the nitro group to an amine.

Experimental Protocol: Synthesis from 3-Chlorobenzotrifluoride

Step 1: Nitration of 3-Chlorobenzotrifluoride to 2-nitro-5-chlorobenzotrifluoride

This step involves the electrophilic aromatic substitution of 3-chlorobenzotrifluoride with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

-

Materials: 3-chlorobenzotrifluoride, fuming nitric acid, concentrated sulfuric acid (98%).

-

Procedure (adapted from patent literature)[6]:

-

In a suitable reaction vessel, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared.

-

3-chlorobenzotrifluoride is added dropwise to the mixed acid solution while maintaining the temperature between room temperature and 60°C. The molar ratio of 3-chlorobenzotrifluoride to nitric acid to sulfuric acid is typically 1:1.0-1.1:1.0-2.0.

-

After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then carefully poured into ice water, causing the nitrated product to precipitate.

-

The solid is collected by filtration, washed with water until neutral, and dried to yield 2-nitro-5-chlorobenzotrifluoride.

-

Step 2: Reduction of 2-nitro-5-chlorobenzotrifluoride to this compound

The nitro group of 2-nitro-5-chlorobenzotrifluoride is reduced to an amine group via catalytic hydrogenation.

-

Materials: 2-nitro-5-chlorobenzotrifluoride, alcohol solvent (e.g., isopropanol), modified Raney nickel catalyst, hydrogen gas.

-

Procedure (adapted from patent literature)[6]:

-

2-nitro-5-chlorobenzotrifluoride and an alcohol solvent are charged into a pressure-resistant reactor.

-

A modified Raney nickel catalyst (doped with an element like molybdenum) is added. The catalyst loading is typically 0.5-3% by mass of the nitro compound.

-

The reactor is sealed and purged with nitrogen, then filled with hydrogen gas to a pressure of 0.5-1.5 MPa.

-

The reaction mixture is heated to 80-120°C with vigorous stirring.

-

The reaction is monitored by hydrogen uptake. Once hydrogen absorption ceases, the reaction is considered complete.

-

The reactor is cooled, and the catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation, collecting the fraction at 75-76°C/5mmHg to yield this compound.

-

Caption: Synthetic pathway for this compound.

Application in Drug Development: Synthesis of Sorafenib (B1663141)

This compound is a pivotal intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis involves the formation of a urea (B33335) linkage between this compound and another key intermediate.

Experimental Protocol: Synthesis of Sorafenib

This protocol outlines the general steps for the synthesis of Sorafenib from this compound.

-

Materials: this compound (4-chloro-3-(trifluoromethyl)aniline), 1,1'-Carbonyldiimidazole (CDI), 4-(4-aminophenoxy)-N-methylpicolinamide, organic solvent (e.g., DMF, DMSO).

-

Procedure (adapted from patent literature)[7]:

-

In a reaction vessel, this compound and CDI are dissolved in an organic solvent. The molar ratio of the aniline (B41778) to CDI is typically 1:1 to 1:1.2.

-

The reaction mixture is stirred at a temperature between 15°C and 40°C for approximately 2 hours to form the intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide.

-

4-(4-aminophenoxy)-N-methylpicolinamide is then added to the reaction mixture. The molar ratio of the starting aniline to this amine is 1:1 to 1:1.2.

-

The reaction is continued under the same conditions for about 1 hour.

-

After the reaction is complete, the mixture is worked up by adding an acidic solution to adjust the pH, followed by extraction with an organic solvent. The product is then precipitated by adjusting the pH of the aqueous layer to be alkaline.

-

The crude Sorafenib is collected by filtration and purified by recrystallization.

-

References

- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 7. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

A-Technical-Guide-to-the-Research-Applications-of-4-Chloro-3-trifluoromethylaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core-Introduction

4-Chloro-3-trifluoromethylaniline, also known as 5-amino-2-chlorobenzotrifluoride, is a crucial chemical intermediate with the CAS number 320-51-4.[1] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the aniline (B41778) ring, imparts unique electronic properties and reactivity.[1][2] These characteristics make it a valuable building block in the synthesis of a wide range of biologically active molecules.[1][3] This guide provides a comprehensive overview of its primary research applications, focusing on its role in the development of pharmaceuticals and agrochemicals. We will delve into the synthetic pathways, mechanisms of action of its derivatives, quantitative data, and detailed experimental protocols.

Physicochemical-Properties

4-Chloro-3-trifluoromethylaniline is a colorless to pale yellow liquid or crystalline solid.[1] It has a melting point of 35-40°C and a boiling point of approximately 228-230°C.[1] It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, ether, and acetone.[1]

| Property | Value | Reference |

| Molecular Formula | C7H5ClF3N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Melting Point | 35-40 °C | [1] |

| Boiling Point | 228-230 °C | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone | [1] |

Applications-in-Pharmaceutical-Research

The primary application of 4-Chloro-3-trifluoromethylaniline in pharmaceutical research is as a key starting material for the synthesis of multi-kinase inhibitors used in cancer therapy.[1][4] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.[2]

Sorafenib-and-Regorafenib:-Multi-Kinase-Inhibitors

4-Chloro-3-trifluoromethylaniline is a critical component in the synthesis of Sorafenib and Regorafenib, two oral multi-kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.[5][6][7]

Mechanism of Action:

Sorafenib and its derivatives exert their anti-cancer effects through a dual mechanism:[8][9]

-

Inhibition of Tumor Cell Proliferation: They block the RAF/MEK/ERK signaling pathway, which is often aberrantly activated in cancer cells, leading to uncontrolled proliferation.[6][10] Specifically, they inhibit serine/threonine kinases like C-RAF and B-RAF.[8][9]

-

Inhibition of Angiogenesis: They target receptor tyrosine kinases such as VEGFR (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor), which are crucial for the formation of new blood vessels that supply nutrients to tumors.[6][8]

The inhibition of these pathways ultimately leads to decreased tumor growth and survival.[5][9]

Signaling Pathway Diagrams:

Quantitative Data:

The following table summarizes the inhibitory activity of Sorafenib against various kinases.

| Kinase Target | IC50 (nM) |

| c-RAF | 6 |

| B-RAF (wild-type) | 22 |

| B-RAF (V600E mutant) | 38 |

| VEGFR-2 | 90 |

| PDGFR-β | 57 |